molecular formula C9H16ClN2O4P B13732174 1-(3-Chlorophenyl)-2-hydrazinopropane phosphate CAS No. 16602-98-5

1-(3-Chlorophenyl)-2-hydrazinopropane phosphate

Cat. No.: B13732174
CAS No.: 16602-98-5
M. Wt: 282.66 g/mol
InChI Key: UYJWPXZDFXBOMH-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid is a chemical compound with the molecular formula C9H16ClN2O4P and a molecular weight of 282.661 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group and a hydrazine moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid typically involves the reaction of 3-chlorobenzaldehyde with isopropylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and various substituted chlorophenyl derivatives .

Scientific Research Applications

1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-2-hydrazinopropane phosphate
  • Propane,1-(3-chlorophenyl)-2-hydrazino-,phosphate
  • [1-(3-chlorophenyl)propan-2-yl]hydrazine phosphate (1:1)

Uniqueness

1-(3-chlorophenyl)propan-2-ylhydrazine; phosphoric acid is unique due to its combination of a chlorophenyl group and a hydrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

16602-98-5

Molecular Formula

C9H16ClN2O4P

Molecular Weight

282.66 g/mol

IUPAC Name

1-(3-chlorophenyl)propan-2-ylhydrazine;phosphoric acid

InChI

InChI=1S/C9H13ClN2.H3O4P/c1-7(12-11)5-8-3-2-4-9(10)6-8;1-5(2,3)4/h2-4,6-7,12H,5,11H2,1H3;(H3,1,2,3,4)

InChI Key

UYJWPXZDFXBOMH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)Cl)NN.OP(=O)(O)O

Origin of Product

United States

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